1,3-Dimyristoyl-2-oleoylglycerol
Overview
Description
1,3-Dimyristoyl-2-oleoylglycerol is a triacylglycerol compound that contains myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position . It is a type of mono-unsaturated triacylglycerol, which is a significant component in various fats and oils. This compound is known for its unique structural properties and its presence in natural sources such as date seed oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimyristoyl-2-oleoylglycerol can be synthesized through esterification reactions involving myristic acid and oleic acid. The process typically involves the use of glycerol as the backbone molecule, which undergoes esterification with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization . The industrial production methods ensure that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimyristoyl-2-oleoylglycerol undergoes several types of chemical reactions, including:
Oxidation: The oleic acid moiety can undergo oxidation to form various oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The compound can participate in transesterification reactions to form different triacylglycerols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, water and acids or bases for hydrolysis, and alcohols for transesterification . The reaction conditions vary depending on the desired outcome, with temperature, pressure, and catalyst concentration being critical factors.
Major Products Formed
The major products formed from these reactions include free fatty acids, glycerol, and various oxidized derivatives of the original compound .
Scientific Research Applications
1,3-Dimyristoyl-2-oleoylglycerol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dimyristoyl-2-oleoylglycerol involves its interaction with lipid metabolism pathways. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases . The pathways involved include the glycerolipid metabolism pathway and the fatty acid oxidation pathway .
Comparison with Similar Compounds
1,3-Dimyristoyl-2-oleoylglycerol can be compared with other similar compounds such as:
1,3-Dipalmitoyl-2-oleoylglycerol: Similar in structure but contains palmitic acid instead of myristic acid.
1,3-Distearoyl-2-oleoylglycerol: Contains stearic acid instead of myristic acid.
1,2-Dioleoyl-3-stearoyl-sn-glycerol: Contains two oleic acid moieties and one stearic acid moiety.
The uniqueness of this compound lies in its specific fatty acid composition, which influences its physical and chemical properties .
Properties
IUPAC Name |
1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMOOAFQVREVIF-VHXPQNKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301781 | |
Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(14:0/18:1(9Z)/14:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66908-04-1 | |
Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66908-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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